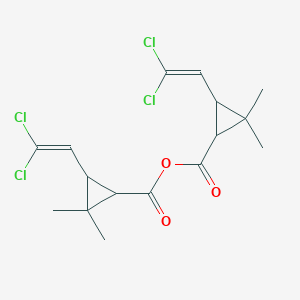
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride
描述
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride is a chemical compound known for its role as an intermediate in the synthesis of various pyrethroid insecticides. This compound is characterized by its cyclopropane ring structure, which is substituted with a dichlorovinyl group and two methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in the production of insecticides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride typically involves the reaction of permethric acid with phosgene in the presence of a catalyst. The reaction is carried out in a solvent such as toluene at elevated temperatures (80-90°C) for approximately 1.5 hours . This process yields the desired anhydride compound, which can then be purified for further use.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production of the compound.
化学反应分析
Types of Reactions
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorovinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, carboxylic acids, and reduced forms of the original compound.
科学研究应用
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride is extensively used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of pyrethroid insecticides, it is crucial for developing new insecticidal compounds.
Biology: The compound’s derivatives are studied for their biological activity and potential use in pest control.
Medicine: Research into the compound’s derivatives explores their potential therapeutic applications.
Industry: It is used in the production of various insecticides, contributing to pest management in agriculture and public health.
作用机制
The mechanism of action of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride involves its conversion to active pyrethroid insecticides. These insecticides target the nervous system of insects, disrupting sodium channel function and leading to paralysis and death of the pests . The molecular targets include voltage-gated sodium channels, which are essential for nerve impulse transmission.
相似化合物的比较
Similar Compounds
Permethrin: A widely used pyrethroid insecticide with a similar cyclopropane structure.
Cypermethrin: Another pyrethroid insecticide with enhanced stability and efficacy.
Deltamethrin: Known for its high potency and effectiveness against a broad range of insects.
Uniqueness
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride is unique due to its specific substituents, which impart distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of various pyrethroids highlights its importance in the development of effective insecticides.
属性
IUPAC Name |
[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl4O3/c1-15(2)7(5-9(17)18)11(15)13(21)23-14(22)12-8(6-10(19)20)16(12,3)4/h5-8,11-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCQREDNKXNRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(=O)C2C(C2(C)C)C=C(Cl)Cl)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972289 | |
| Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56860-12-9 | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56860-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056860129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


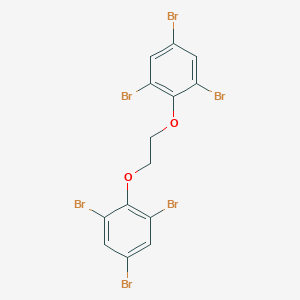
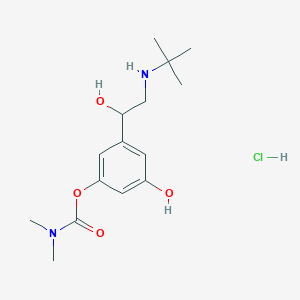
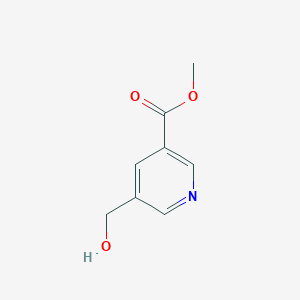

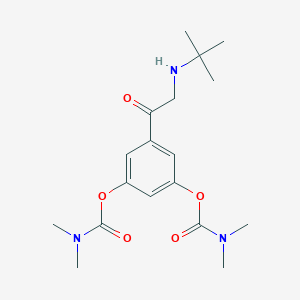
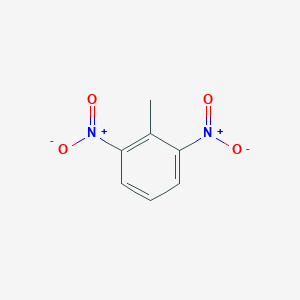
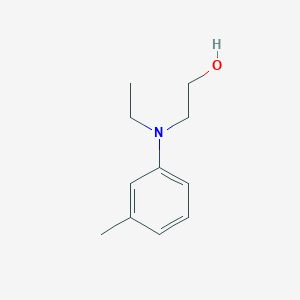
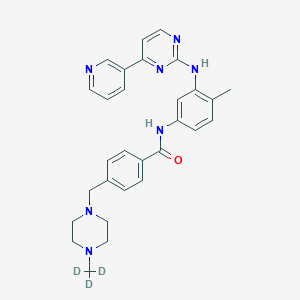
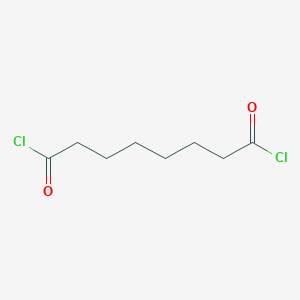
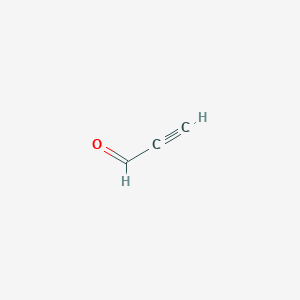
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)
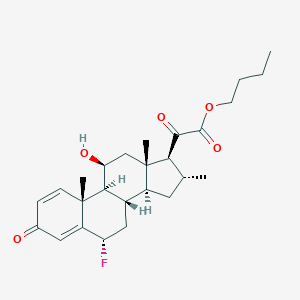
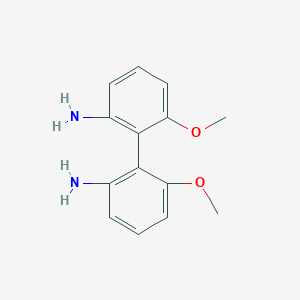
![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)
